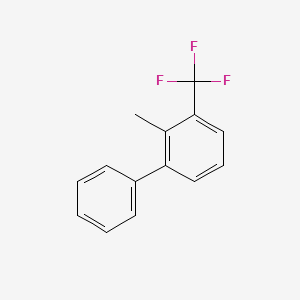

2-Methyl-3-(trifluoromethyl)biphenyl

Description

Contextualization of Fluorine Chemistry in Contemporary Organic Synthesis

The strategic incorporation of fluorine into organic molecules represents a cornerstone of modern chemical research, particularly within the pharmaceutical and materials science sectors. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant and often beneficial changes to the physicochemical and biological properties of a parent compound. rsc.orggoogle.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug. google.comsigmaaldrich.com This modification can also increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and enhance bioavailability. wikipedia.orgacs.org

Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, influencing a molecule's binding affinity to biological targets. acs.orgnih.gov The applications of fluorine chemistry are extensive, leading to the development of new synthetic methodologies to facilitate the creation of a wide array of fluorinated compounds. acs.orgnih.gov An estimated 20% of all commercialized pharmaceuticals contain fluorine, a testament to its profound impact on drug design and development. google.comacs.org This prevalence underscores the ongoing importance of developing novel fluorinated building blocks and reagents for organic synthesis. rsc.org

Strategic Importance of the Biphenyl (B1667301) Scaffold in Molecular Design

The biphenyl scaffold, a structure consisting of two connected phenyl rings, is a privileged motif in molecular design. google.comescholarship.org Its rigid, yet conformationally flexible nature allows it to serve as a robust framework for constructing complex three-dimensional structures. This structural unit is a key component in a multitude of organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals. google.comuni.lu The biphenyl core's ability to present substituents in well-defined spatial orientations is crucial for optimizing interactions with biological targets, such as enzymes and receptors. uni.luwikipedia.org

In the pharmaceutical industry, the biphenyl structure is found in drugs targeting a range of conditions, from inflammatory diseases to cancer. uni.lu For instance, it forms the basis for certain anti-inflammatory drugs and has been explored in the development of multitargeted ligands for neurodegenerative diseases. uni.luwikipedia.org The biphenyl unit influences key drug properties including solubility, metabolic stability, and binding affinity. uni.lu The development of efficient synthetic methods, most notably the Suzuki-Miyaura coupling reaction, has made the synthesis of substituted biphenyl derivatives more accessible, further expanding their application in drug discovery and materials science. uni.lunih.gov

Rationale for Trifluoromethyl Group Integration in Biphenyl Systems

The integration of a trifluoromethyl (-CF3) group into a biphenyl scaffold is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The -CF3 group is a powerful modulator of a molecule's electronic and lipophilic properties. scbt.com It is strongly electron-withdrawing, which can significantly alter the reactivity and binding interactions of the aromatic rings. nih.govscbt.com

One of the primary reasons for incorporating a -CF3 group is to improve metabolic stability. sigmaaldrich.com The carbon-fluorine bonds are exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative processes that might occur with a methyl (-CH3) group. google.comsigmaaldrich.com This often leads to a longer biological half-life for the compound. sigmaaldrich.com The -CF3 group is also highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for drug efficacy. sigmaaldrich.comchemicalbook.com

The trifluoromethyl group is frequently used as a bioisostere for other groups, such as a methyl or chloro group. scbt.com While sterically similar to a methyl group, its electronic properties are vastly different, allowing chemists to fine-tune the characteristics of a lead compound to optimize its interaction with a biological target. acs.orgscbt.com Statistical analysis and computational studies have shown that while replacing a methyl with a trifluoromethyl group does not improve bioactivity on average, in a significant number of cases, it can lead to a substantial increase in potency, often driven by enhanced electrostatic interactions. acs.org

Research Scope and Objectives Pertaining to 2-Methyl-3-(trifluoromethyl)biphenyl

While extensive research exists on trifluoromethylated compounds and biphenyl derivatives, specific studies focusing exclusively on this compound are limited in publicly accessible literature. However, based on its structural components, the research scope and objectives for this compound can be inferred.

The primary research objective would likely be its synthesis and characterization. The unique 1,2,3-substitution pattern on one of the phenyl rings presents a synthetic challenge, requiring regioselective methods. A probable synthetic route could involve a Suzuki coupling reaction between a derivative of 2-methyl-3-(trifluoromethyl)aniline (B1301044) or a related boronic acid/halide and a phenyl partner. The synthesis of the precursor, 2-methyl-3-trifluoromethylaniline, is itself a multi-step process due to the specific arrangement of the substituents. uni.lu

A second key objective would be the investigation of its potential applications, driven by the combined properties of its functional groups. Research would likely explore its use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals. For instance, the related compound 2-Methyl-3-biphenylmethanol (B137470) is an intermediate in the synthesis of the insecticide Bifenthrin. Therefore, research on this compound could aim to develop new active ingredients where the trifluoromethyl group enhances potency or metabolic stability compared to non-fluorinated analogues. Further objectives would include a thorough evaluation of its physicochemical properties (e.g., solubility, lipophilicity, melting point) and its conformational dynamics, which are influenced by the steric and electronic interplay of the ortho-methyl and meta-trifluoromethyl groups.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C14H11F3 | Based on structure. scbt.com |

| Molecular Weight | 236.23 g/mol | Calculated from the molecular formula. scbt.com |

| Appearance | Likely a solid or oil | Based on the properties of similar biphenyl compounds. |

| Solubility | Insoluble in water; soluble in typical organic solvents. | Characteristic of biphenyl derivatives. google.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15,16)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEWDMPSISPSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268264 | |

| Record name | 2-Methyl-3-(trifluoromethyl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214354-36-5 | |

| Record name | 2-Methyl-3-(trifluoromethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214354-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Trifluoromethyl Biphenyl and Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful and versatile tool for the construction of carbon-carbon bonds. The formation of the biphenyl (B1667301) core of 2-Methyl-3-(trifluoromethyl)biphenyl can be efficiently achieved through several of these methods, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents. libretexts.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of this compound, two primary disconnection approaches can be envisioned for the Suzuki-Miyaura coupling:

Approach A: Coupling of a 2-methylphenylboronic acid derivative with a 1-halo-3-(trifluoromethyl)benzene.

Approach B: Coupling of a 3-(trifluoromethyl)phenylboronic acid derivative with a 2-halotoluene.

The choice of coupling partners is often dictated by the availability and reactivity of the starting materials. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with the selection depending on the specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for the Synthesis of Substituted Biphenyls

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-Bromo-3-(trifluoromethyl)benzene | 2-Methylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 2 | 2-Bromotoluene | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | High |

Note: The data in this table is representative of typical Suzuki-Miyaura coupling reactions for analogous compounds and is intended to be illustrative. Actual yields may vary depending on the specific reaction conditions and substrates used.

Other Pd(0)-Catalyzed Reactions

While the Suzuki-Miyaura coupling is often the method of choice, other palladium(0)-catalyzed cross-coupling reactions can also be employed for the synthesis of this compound and its analogues. These include the Negishi, Stille, and Hiyama couplings, each utilizing a different organometallic reagent.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. conicet.gov.ar For the synthesis of the target molecule, this could involve the reaction of 2-methylphenylzinc chloride with 1-bromo-3-(trifluoromethyl)benzene or 3-(trifluoromethyl)phenylzinc chloride with 2-bromotoluene.

Stille Coupling: The Stille reaction utilizes organotin reagents. researchgate.net The synthesis could proceed via the coupling of 2-methylphenyltrimethylstannane with 1-bromo-3-(trifluoromethyl)benzene. A significant drawback of this method is the toxicity of the organotin compounds.

Hiyama Coupling: This coupling employs organosilicon reagents, which are activated by a fluoride (B91410) source. nih.gov An example pathway would be the reaction of 2-methylphenyltrimethoxysilane with 1-bromo-3-(trifluoromethyl)benzene in the presence of a palladium catalyst and a fluoride source like TBAF.

Direct Trifluoromethylation Approaches

An alternative strategy to the construction of the biphenyl skeleton is the direct introduction of a trifluoromethyl group onto a 2-methylbiphenyl (B165360) scaffold. This approach is attractive as it can potentially shorten the synthetic sequence. Direct trifluoromethylation can be achieved through radical, electrophilic, or nucleophilic pathways.

Radical Trifluoromethylation Reactions

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then reacts with the aromatic substrate. libretexts.org The regioselectivity of this reaction can sometimes be a challenge, potentially leading to a mixture of isomers. Various reagents and methods can be used to generate the •CF₃ radical.

Table 2: Reagents for Radical Trifluoromethylation of Aromatic Compounds

| Reagent | Method of •CF₃ Generation | Typical Conditions |

|---|---|---|

| CF₃I | Photolysis or radical initiator (e.g., AIBN) | UV irradiation or heat |

| NaSO₂CF₃ (Langlois' reagent) | Oxidation (e.g., with t-BuOOH) | Metal catalyst (e.g., Cu(I)) |

Note: This table provides a general overview of common radical trifluoromethylation reagents and conditions.

Electrophilic and Nucleophilic Trifluoromethylation Protocols

Electrophilic Trifluoromethylation: This approach involves the use of reagents that act as a source of an electrophilic "CF₃⁺" equivalent. nih.gov These reagents react with electron-rich aromatic compounds. For a substrate like 2-methylbiphenyl, the directing effects of the methyl and phenyl groups would influence the position of trifluoromethylation.

Nucleophilic Trifluoromethylation: This method utilizes a nucleophilic trifluoromethyl source, such as the trifluoromethyl anion (CF₃⁻) or its synthetic equivalents. This approach is typically used for the trifluoromethylation of aryl halides or other electrophilic aromatic substrates, often mediated by a transition metal catalyst, such as copper. rsc.org For instance, 2-methyl-3-halobiphenyl could potentially be a substrate for nucleophilic trifluoromethylation.

Utilization of Specific Trifluoromethylation Reagents (e.g., Umemoto's, Togni's, Langlois')

Several shelf-stable and highly effective reagents for trifluoromethylation have been developed and are commercially available.

Umemoto's Reagents: These are electrophilic trifluoromethylating agents based on a dibenzothiophenium salt structure. rsc.org They are known for their high reactivity and are capable of trifluoromethylating a wide range of nucleophiles, including arenes.

Togni's Reagents: These are hypervalent iodine compounds that can act as either electrophilic or radical sources of the trifluoromethyl group, depending on the reaction conditions. beilstein-journals.orgwikipedia.org They are valued for their versatility and relatively mild reaction conditions.

Langlois' Reagent: Sodium trifluoromethanesulfinate (NaSO₂CF₃) is a convenient and inexpensive source of the trifluoromethyl radical upon oxidation. It is often used in combination with an oxidant and a metal catalyst.

The application of these reagents to 2-methylbiphenyl would require careful optimization of reaction conditions to achieve the desired regioselectivity for the introduction of the trifluoromethyl group at the C3 position.

Metal-Free Synthetic Methodologies

The development of metal-free synthetic routes is a significant goal in modern chemistry, aiming to reduce cost, toxicity, and environmental impact. For trifluoromethylated biphenyls, several innovative metal-free strategies have emerged.

One notable approach involves the direct oxidative trifluoromethylation of unsymmetrical biaryls. This can be achieved using a combination of a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent), and an oxidant like phenyliodine bis(trifluoroacetate) (PIFA). researchgate.net This method allows for the selective trifluoromethylation of the more electron-rich aryl ring in the biphenyl system at ambient temperatures. researchgate.net The reaction is believed to proceed through a single electron transfer (SET) process, generating a trifluoromethyl radical (•CF₃) that then adds to the aromatic ring. researchgate.net

Another strategy is the photocatalytic C–H trifluoromethylation of arenes and heteroarenes using CF₃SO₂Cl under light irradiation, catalyzed by non-metallic elements like bismuth. acs.org This process involves an open-shell redox manifold at the bismuth center. acs.org Similarly, metal-free photoredox catalysis using simple organic catalysts like diacetyl can achieve the S-trifluoromethylation of thiols, which could be a pathway to functionalized biphenyls if a thiol-substituted biphenyl is used as the substrate. mst.edu These methods are advantageous due to their mild conditions and avoidance of heavy metal catalysts. mst.edu

Furthermore, metal-free tandem reactions provide efficient pathways to complex trifluoromethyl arenes. For instance, a DBU-promoted tandem cycloaromatization of dicyanoalkenes and conjugated fluorinated sulfinyl imines has been developed to produce polycyclic trifluoromethyl arenes under mild, air-tolerant conditions. rsc.org For the direct functionalization of a trifluoromethyl group, a robust method for defluoroalkylation and hydrodefluorination of unactivated trifluorotoluene derivatives has been developed using a combination of two organocatalysts, inexpensive formate (B1220265) salts, and visible light, completely avoiding the use of metals. nih.gov

Derivatization and Functionalization Strategies

The ability to modify the this compound core or its precursors is crucial for creating diverse molecular structures for various applications.

The biphenyl scaffold can be functionalized through various reactions. For example, direct C(sp²)–H hydroxylation of [1,1′-biphenyl]-2-ols can be achieved using a Palladium(II) catalyst with tert-butyl hydroperoxide (tBuOOH) as the oxidant, leading to the synthesis of 2,2′-biphenols. rsc.org While this specific example uses a metal catalyst, it highlights a strategy for direct C-H functionalization.

Metal-free C-H functionalization offers a more desirable route. The trifluoromethylthiolation of arenes can be accomplished using trifluoromethyl sulfoxides activated by triflic anhydride (B1165640) (Tf₂O). soton.ac.uk This reaction proceeds via an interrupted Pummerer mechanism and is applicable to a wide range of (hetero)arenes, suggesting its potential for direct functionalization of the this compound core to introduce an SCF₃ group. soton.ac.uk

Further derivatization can be achieved by targeting specific positions on the biphenyl rings. Suzuki coupling reactions are instrumental in adding methyl or phenyl groups to dihalo-biphenyldiols, which can then be demethylated to yield functionalized biphenyls. nih.gov Additionally, halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) allows for the introduction of bromo or chloro substituents, respectively, onto the biphenyl core, creating precursors for further cross-coupling reactions. nih.gov

Several synthetic routes to 2-Methyl-3-(trifluoromethyl)aniline (B1301044) have been developed:

From 3-Trifluoromethylaniline: A straightforward, multi-step synthesis starts with the inexpensive 3-trifluoromethylaniline. The process involves:

Conversion to pivalylamino-3-trifluoromethylbenzene.

Directed methylation to form pivalylamino-2-methyl-3-trifluoromethylbenzene.

Hydrolysis of the pivaloyl protecting group to yield 2-methyl-3-trifluoromethylaniline. dcu.ie

From 2-Chloro-3-trifluoromethylaniline: This method involves introducing a methylthio group onto the aniline, which is then converted to a chloromethyl group with sulfonyl chloride. Subsequent neutralization and hydrogenation yield the final product. chemicalbook.com A more detailed patent describes a multi-step process starting with 2-chloro-3-trifluoromethylaniline, which reacts with dimethyl sulfide (B99878) and N-chlorosuccinimide to form an intermediate. This is followed by chlorination and then catalytic hydrogenation with Pd/C to produce 2-methyl-3-trifluoromethylaniline. google.com

From 2-Nitro-6-trifluoromethyltoluene: An alternative route involves the hydrogenation of 2-nitro-6-trifluoromethyltoluene. This reduction is typically carried out using a catalyst such as 5% palladium on charcoal in methanol (B129727) under hydrogen pressure, achieving high yields of up to 95%. google.com

The following table summarizes a synthetic route starting from 2-chloro-3-trifluoromethylaniline. google.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Chloro-3-trifluoromethylaniline | Dimethyl sulfide, N-chlorosuccinimide, Triethylamine | 6-Chloro-2-(methylthio)methyl-3-trifluoromethylaniline |

| 2 | 6-Chloro-2-(methylthio)methyl-3-trifluoromethylaniline | Sulfonyl chloride | 6-Chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride |

| 3 | 6-Chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride | H₂, Pd/C, Alkali | 2-Methyl-3-trifluoromethylaniline |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Methyl 3 Trifluoromethyl Biphenyl Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Regiomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds. For 2-Methyl-3-(trifluoromethyl)biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential to confirm the specific substitution pattern on the biphenyl (B1667301) core and to distinguish it from its various isomers.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is expected to exhibit a distinct set of signals corresponding to the aromatic and methyl protons. The methyl group protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The aromatic region (δ 7.0-8.0 ppm) would be complex due to the coupling between adjacent protons on both phenyl rings.

The protons on the trifluoromethyl-substituted ring are expected to show complex splitting patterns due to both homo- and heteronuclear coupling. Specifically, the proton at the C4 position would likely appear as a doublet, coupled to the C5 proton. The C5 and C6 protons would also show characteristic multiplets. The protons on the tolyl ring would also exhibit splitting patterns typical of a substituted benzene (B151609) ring.

Detailed analysis of the coupling constants and chemical shifts, in comparison to data for closely related isomers such as 4'-Methyl-3-(trifluoromethyl)biphenyl, is crucial for unambiguous assignment. amazonaws.com For instance, in 4'-Methyl-3-(trifluoromethyl)biphenyl, the aromatic protons appear in a range of δ 7.29-7.83 ppm, and the methyl protons present as a singlet at δ 2.42 ppm. amazonaws.com

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| CH₃ | ~2.0 - 2.5 | s (singlet) |

| Aromatic H | ~7.0 - 8.0 | m (multiplet) |

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for each of the 14 carbon atoms. The methyl carbon would appear at a characteristic upfield shift (around δ 20 ppm). The aromatic carbons would resonate in the downfield region (δ 120-145 ppm).

A key feature would be the signal for the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom attached to the CF₃ group (C3) would also exhibit a quartet with a smaller coupling constant (²JCCF). For example, in the isomer 4'-Methyl-3-(trifluoromethyl)biphenyl, the CF₃ carbon appears as a quartet at δ 124.2 ppm with a large coupling constant of J = 272.0 Hz. amazonaws.com The carbon attached to the CF₃ group shows a quartet at δ 131.1 ppm with J = 32.1 Hz. amazonaws.com Similar patterns are anticipated for this compound.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ | ~15 - 25 | q | |

| Aromatic C | ~120 - 145 | d | |

| Aromatic C-CH₃ | ~135 - 140 | s | |

| Aromatic C-CF₃ | ~130 - 135 | q | ~30 - 35 |

| Aromatic C (ipso) | ~140 - 145 | s | |

| CF₃ | ~123 - 127 | q | ~270 - 275 |

Fluorine-19 (¹⁹F) NMR

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet is characteristic of the electronic environment of the CF₃ group. For aromatic trifluoromethyl groups, this shift typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. For the isomeric 4'-Methyl-3-(trifluoromethyl)biphenyl, the ¹⁹F NMR shows a singlet at δ -62.99 ppm. amazonaws.com A similar chemical shift is expected for this compound. This technique is particularly useful for confirming the presence and purity of the trifluoromethylated compound.

Expected ¹⁹F NMR Data for this compound

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| CF₃ | ~ -62 to -64 | s (singlet) |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1100-1400 cm⁻¹. For comparison, the IR spectrum of 4'-Methyl-3-(trifluoromethyl)biphenyl shows characteristic C-F stretching bands at 1330, 1178, 1156, and 1110 cm⁻¹. amazonaws.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2970 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch (CF₃) | 1100 - 1400 | Strong |

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 236, corresponding to the molecular formula C₁₄H₁₁F₃. amazonaws.com

The fragmentation pattern would likely involve the loss of a fluorine atom to give an [M-F]⁺ ion, and the loss of the entire trifluoromethyl group to give an [M-CF₃]⁺ ion at m/z 167. Another prominent fragmentation pathway would be the cleavage of the biphenyl bond, leading to fragments corresponding to the individual substituted phenyl rings. For the related isomer, 4'-Methyl-3-(trifluoromethyl)biphenyl, the mass spectrum shows a base peak at m/z 236 (M⁺) and a significant fragment at m/z 165, corresponding to the loss of the CF₃ group and a hydrogen atom. amazonaws.com

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 236 | [M]⁺ |

| 217 | [M-F]⁺ |

| 167 | [M-CF₃]⁺ |

| 165 | [M-CF₃-H₂]⁺ or [C₁₃H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no specific X-ray diffraction data for this compound has been reported in the reviewed literature, such a study would provide precise bond lengths, bond angles, and torsional angles.

Computational and Theoretical Investigations of 2 Methyl 3 Trifluoromethyl Biphenyl Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of substituted biphenyl (B1667301) systems. By modeling the electron density, DFT can accurately predict molecular geometries, electronic structures, and various spectroscopic properties, offering a detailed understanding of the molecule's behavior. For complex molecules like 2-Methyl-3-(trifluoromethyl)biphenyl, DFT provides a practical balance between computational cost and accuracy.

The geometry of biphenyl and its derivatives is defined by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance between ortho substituents, which favors a twisted conformation, and π-conjugation across the central C-C bond, which favors a planar structure. colostate.edu

In this compound, the presence of a methyl group and a trifluoromethyl group at the ortho and meta positions, respectively, introduces significant steric and electronic influences. Geometry optimization using DFT methods, such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311++G(d,p)), is essential to determine the most stable conformation. nih.govnih.gov The optimization process finds the lowest energy arrangement of the atoms. For the parent biphenyl molecule, the ground state equilibrium geometry is non-planar, with a dihedral angle of approximately 42°. colostate.edu For substituted biphenyls, this angle is highly dependent on the nature of the substituents. rsc.org A potential energy surface (PES) scan, where the energy is calculated for a range of fixed dihedral angles, can reveal the rotational barrier and identify stable conformers. nih.gov For 2-methylbiphenyl (B165360), a change towards planarity has been observed upon interaction with surfaces, suggesting that its conformation is adaptable. westmont.edu

Table 1: Representative Optimized Geometrical Parameters for Substituted Biphenyls

| Parameter | Biphenyl (Gas Phase) | 2-Methylbiphenyl | 2,2'-Dimethylbiphenyl |

|---|---|---|---|

| Dihedral Angle (°) | ~42 colostate.edu | ~63 (calculated from 37° on surface + 26° change) westmont.edu | 87 westmont.edu |

| Central C-C Bond Length (Å) | ~1.49 | Data not available | Data not available |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

For this compound, the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group significantly influence the electronic landscape. DFT calculations can map the distribution of the HOMO and LUMO across the molecule. youtube.com Typically, the HOMO is distributed over the more electron-rich regions, while the LUMO is located on the electron-deficient parts. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Various quantum chemical descriptors can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.govscirp.org

Table 2: Representative Frontier Orbital Data and Quantum Chemical Descriptors

| Parameter | Quinoline (for comparison) scirp.org | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov |

|---|---|---|

| HOMO Energy (eV) | -6.646 | -0.26751 |

| LUMO Energy (eV) | -1.816 | -0.18094 |

| Energy Gap (ΔE) (eV) | 4.83 | 0.08657 |

| Chemical Hardness (η) (eV) | 2.415 | 0.04 |

| Chemical Potential (μ) (eV) | -4.231 | -0.22 |

| Electrophilicity Index (ω) (eV) | 3.70 | 0.58 |

Note: Data for this compound is not explicitly available. The table presents data from other organic molecules to exemplify the parameters obtained from HOMO-LUMO analysis.

Computational methods, particularly DFT, are widely used to predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. canterbury.ac.nz By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. canterbury.ac.nzup.pt These calculated frequencies are often scaled by a factor to account for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov This comparison is invaluable for confirming the structure of a synthesized compound and for assigning specific peaks in the experimental spectrum to particular vibrational modes of the molecule. canterbury.ac.nz

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. scirp.org For biphenyl systems, the degree of planarity strongly affects the electronic spectrum; greater conjugation in planar conformations typically leads to a red-shift (longer wavelength) in the absorption maximum. nwpu.edu.cn

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.comlibretexts.org It is calculated by placing a hypothetical positive "test" charge at various points on the electron density surface and calculating the potential energy. MEP maps are color-coded to indicate different regions of electrostatic potential: red typically signifies electron-rich, partially negative regions (prone to electrophilic attack), while blue indicates electron-poor, partially positive regions (prone to nucleophilic attack). libretexts.orgyoutube.com Green and yellow areas represent regions of intermediate, near-neutral potential.

For this compound, an MEP map would clearly illustrate the electronic effects of its substituents. The highly electronegative fluorine atoms of the trifluoromethyl group would create a significant region of positive potential (blue) on the adjacent carbon and a negative potential (red) around the fluorine atoms themselves. vaia.comresearchgate.net Conversely, the electron-donating methyl group would slightly increase the electron density on its part of the phenyl ring. These maps are crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. beilstein-journals.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the full conformational space available to a flexible molecule at a given temperature. tandfonline.combohrium.com

For this compound, MD simulations can reveal the dynamics of the rotation around the central C-C bond, showing the transitions between different stable conformations. aip.org This is particularly important for understanding how the molecule behaves in different environments, such as in solution or within a material. bohrium.com By simulating a system with many molecules, MD can also provide insights into intermolecular packing and the resulting bulk properties. tandfonline.com Studies on biphenyl itself have shown that MD can capture complex phase transitions related to the ordering of torsional angles in the solid state. tandfonline.com

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including the formation of the C-C bond that links the two phenyl rings in biphenyl derivatives. acs.orgnih.gov Biphenyls are commonly synthesized via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com

Advanced Computational Approaches for Charge Transfer and Electronic Transport Properties

A thorough review of the scientific literature reveals a notable absence of specific computational studies focused on the charge transfer and electronic transport properties of this compound. While research exists on the computational analysis of substituted biphenyls in general, particularly concerning their conformational properties and rotational energy barriers, dedicated investigations into the electronic behavior of this specific compound have not been extensively reported. ibm.comichem.md

However, the field of computational chemistry offers a powerful arsenal (B13267) of theoretical methods that are well-suited to predict and analyze the intricate processes of intramolecular charge transfer and single-molecule electronic transport. These advanced techniques can provide deep insights into how the electronic structure of this compound would behave in molecular electronic devices.

Density Functional Theory (DFT) stands as a cornerstone for such investigations, offering a balance between computational cost and accuracy. ichem.md For studying charge transfer phenomena, Time-Dependent DFT (TD-DFT) is particularly relevant as it can model the excitation energies and oscillator strengths of electronic transitions, including those with significant charge-transfer character. rsc.org The choice of the exchange-correlation functional within DFT is critical. For instance, long-range corrected functionals like CAM-B3LYP and ωB97X-D are often superior in describing charge-transfer excitations compared to standard hybrid functionals like B3LYP or PBE0. rsc.orgacs.org These functionals are designed to correctly capture the long-range interactions that are crucial in charge-transfer processes. arxiv.org

For a more rigorous analysis of electron transport, the non-equilibrium Green's function (NEGF) formalism combined with DFT (NEGF-DFT) is the state-of-the-art approach. core.ac.ukub.edu This method allows for the calculation of the transmission spectrum of a molecule connected between two electrodes, from which the current-voltage (I-V) characteristics can be derived. ibm.com The NEGF-DFT approach can elucidate the conducting channels within the molecule and how they are influenced by the applied bias voltage.

Beyond DFT, more computationally intensive wavefunction-based methods, such as Coupled-Cluster (CC) theory and Algebraic Diagrammatic Construction (ADC), can provide highly accurate benchmark data for charge-transfer excitations. acs.org While their computational cost often limits their application to smaller systems, they serve as a "gold standard" for calibrating the accuracy of more practical methods like TD-DFT. acs.org

The application of these computational tools to this compound would involve modeling the molecule, often situated between two metallic (e.g., gold) electrodes for transport calculations. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential, and the charge distribution in both the ground and excited states. These calculations would reveal the influence of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group on the electronic landscape of the biphenyl system, which in turn governs its charge transfer and transport properties.

A summary of the advanced computational methods applicable to the study of this compound is presented in the table below.

| Computational Method | Key Application | Information Yielded |

| Density Functional Theory (DFT) | Ground-state electronic structure calculations. | HOMO/LUMO energies, electron density distribution, molecular electrostatic potential. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and charge-transfer properties. | Absorption spectra, nature of excited states (local vs. charge-transfer). |

| Non-Equilibrium Green's Function (NEGF) + DFT | Simulation of electronic transport through a single-molecule junction. | Transmission spectra, current-voltage (I-V) curves, conductance. |

| Coupled-Cluster (CC) Methods (e.g., CC3) | High-accuracy benchmark calculations of excitation energies. | Highly accurate reference data for calibrating other methods. acs.org |

| Algebraic Diagrammatic Construction (ADC) | Accurate description of excited states. | Complements TD-DFT in providing reliable excitation energies. acs.org |

While specific research findings for this compound are not yet available, the established computational methodologies provide a clear roadmap for future investigations into its potential as a component in molecular electronics.

Structure Property and Structure Activity Relationship Studies in 2 Methyl 3 Trifluoromethyl Biphenyl Derivatives

Impact of Trifluoromethyl Group on Molecular Properties

The trifluoromethyl (-CF3) group is a unique substituent known for its profound effects on molecular properties. Its strong electron-withdrawing nature and steric bulk distinguish it from other functional groups, making it a valuable tool in molecular design. mdpi.com

The trifluoromethyl group is renowned for its chemical robustness, a quality derived from the high strength of the carbon-fluorine (C-F) bond. mdpi.com The C-F bond possesses a high bond dissociation energy (approximately 485.3 kJ/mol), making the -CF3 group exceptionally stable against chemical, thermal, and metabolic degradation. mdpi.com This stability is a key reason for its prevalence in pharmaceuticals and advanced organic materials. mdpi.com

Despite its general stability, the -CF3 group significantly enhances the reactivity of adjacent functional groups. nih.gov As one of the most powerful electron-withdrawing groups, it operates primarily through a strong inductive effect (-I effect). nih.gov This effect increases the electrophilicity of nearby reaction centers. For instance, the introduction of a -CF3 group into aromatic compounds can significantly alter their electronic properties, which is a critical factor in the development of organic electronic materials. The electron-withdrawing nature of the -CF3 group can also facilitate specific reactions, such as the deprotonation at the ortho-position of benzotrifluorides.

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter that influences a molecule's solubility, membrane permeability, and transport in biological systems. mdpi.comugent.be The trifluoromethyl group is one of the most common lipophilic functional groups used in drug design. nih.gov The introduction of a -CF3 group invariably increases the lipophilicity of a molecule. beilstein-journals.orgnih.gov This is quantified by the Hansch hydrophobicity parameter (π), which is +0.88 for the -CF3 group. mdpi.combeilstein-journals.org

This increased lipophilicity can enhance a molecule's ability to cross cell membranes, which can affect its in vivo uptake and transport. mdpi.comnih.gov Studies comparing fluorinated compounds have shown an excellent correlation between logP values and membrane molar partitioning coefficients (logKp), indicating that lipophilicity modulations achieved through fluorination directly translate to changes in membrane permeability. ugent.be The strategic placement of a -CF3 group is therefore a key strategy to enhance the bioavailability and efficacy of bioactive molecules. researchgate.net

Table 1: Comparison of Hydrophobicity Parameters for Various Substituents

| Substituent | Hansch Hydrophobicity Parameter (π) |

|---|---|

| -F | +0.14 |

| -Cl | +0.71 |

| -CH3 | +0.56 |

| -CF3 | +0.88 |

| -OCF3 | +1.04 |

| -SCF3 | +1.44 |

Source: Data compiled from literature. mdpi.combeilstein-journals.org

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This significantly influences the electronic distribution within a molecule. acs.org The introduction of a -CF3 group onto an aromatic ring leads to a decrease in electron density in the ring, a phenomenon that can be quantified using Hammett substituent constants.

Dipole moment studies of trifluoromethyl-substituted benzenes have confirmed the strong π-electron inductive effect of the -CF3 group. rsc.orgrsc.org In trifluoromethylbenzene, the dipole moment is significant (2.56 D), highlighting the charge separation induced by the substituent. rsc.org This strong dipole moment and the ability to induce charge delocalization can lead to significant dipole-dipole intermolecular interactions, which influence crystal packing and interactions with polar solvents. nih.govacs.org The incorporation of -CF3 groups can alter a molecule's acidity, polarity, and dipole distance. rsc.org

Table 2: Electronic Properties of the Trifluoromethyl Group

| Property | Value/Description |

|---|---|

| Hammett Constant (σ_m) | 0.43 |

| Hammett Constant (σ_p) | 0.54 |

| Dipole Moment (Trifluoromethylbenzene) | 2.56 D |

Source: Data compiled from various chemical literature sources.

The trifluoromethyl group is bulkier than a methyl group and can exert significant steric hindrance. mdpi.comnih.gov This steric bulk plays a crucial role in determining the conformational preferences of molecules. In biphenyl (B1667301) systems, substituents at the ortho positions (positions 2, 2', 6, and 6') are particularly influential in dictating the torsional angle (dihedral angle) between the two phenyl rings. researchgate.net

Positional Isomerism and Substituent Effects on Properties

For example, moving the trifluoromethyl group from the 3-position to the 4-position would alter the electronic influence on the biphenyl system. A 4-CF3 group would exert its electron-withdrawing effect more directly on the π-system through resonance, in addition to its inductive effect. If the methyl group were at the 3-position and the trifluoromethyl group at the 2-position, the steric hindrance would be much greater, leading to a larger torsional angle between the phenyl rings and a higher barrier to rotation. researchgate.netrsc.org The synthesis of specific isomers, such as 2-Methyl-3-(trifluoromethyl)biphenyl, often requires multi-step procedures like the Suzuki coupling reaction to control the regiochemistry. google.com The properties of such molecules are a direct consequence of the interplay between the electronic nature and the specific location of the substituents. acs.org

Relationship between Biphenyl Rigidity and Material Performance

The rigidity of the biphenyl scaffold, largely governed by the torsional angle between the two rings, is a key determinant of its performance in materials science applications, such as in organic electronics. researchgate.net The degree of planarity of the biphenyl unit affects the extent of π-conjugation across the molecule. nih.gov

A more planar conformation allows for better delocalization of electrons, which can be beneficial for charge transport in organic semiconductors. However, complete planarity can sometimes lead to undesirable aggregation and excimer formation, which can quench fluorescence in organic light-emitting diodes (OLEDs). Therefore, a controlled degree of twisting is often desirable.

Substituents like the methyl and trifluoromethyl groups in this compound enforce a twisted conformation due to steric hindrance. nih.gov This twisting can disrupt crystal packing, leading to the formation of amorphous materials, which can be advantageous for creating uniform thin films in electronic devices. rsc.org The rigidity of the biphenyl framework, balanced with a non-planar structure, can enhance thermal stability and influence the optical and electronic properties of the final material. acs.org For instance, introducing bulky groups like biphenyls into polymer backbones can improve properties like conductivity and mechanical strength in anion exchange membranes. rsc.org The precise control over the biphenyl torsion angle through substitution is thus a powerful strategy for tuning material performance. researchgate.net

Lack of Specific Research Data on this compound in Advanced Materials

Despite a comprehensive search of scientific literature and databases, specific research findings and detailed data on the structure-property correlations of this compound and its derivatives for advanced materials applications could not be located. Consequently, the generation of a detailed article with the requested data tables under the specified outline is not possible at this time.

The performed searches aimed to uncover experimental and computational data regarding the photophysical and electronic properties of this specific compound and its analogues in applications such as organic light-emitting diodes (OLEDs) and other advanced materials. The search queries included terms like "structure-property correlations this compound derivatives in advanced materials," "photophysical properties of this compound derivatives," and "this compound derivatives in organic electronics."

While the searches yielded general information on the impact of trifluoromethyl groups on the properties of organic molecules and the use of various biphenyl derivatives in materials science, no dedicated studies focusing on this compound for these applications were identified. The available literature does not provide the specific data points required to construct the requested informative data tables and detailed research findings for section "5.4. Structure-Property Correlations in Advanced Materials Applications."

Further investigation into broader categories of trifluoromethyl-substituted biphenyls as host materials or emitters in OLEDs also did not provide the necessary specific data for the requested compound. The scientific community has explored a wide range of fluorinated compounds for advanced materials, but it appears that 2-Methyl-3-(trifluoromethyl)bhenyl and its derivatives have not been a specific focus of published research in this context to date.

Therefore, without the foundational research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Applications and Materials Science Leveraging Trifluoromethylated Biphenyl Motifs

Building Blocks in Fine Chemical Synthesis

The 2-Methyl-3-(trifluoromethyl)biphenyl framework serves as a versatile building block in fine chemical synthesis, primarily due to the unique combination of the methyl and trifluoromethyl groups on the biphenyl (B1667301) structure. This substitution pattern allows for regioselective functionalization, making it a valuable precursor for more complex molecules in the pharmaceutical and agrochemical industries. The synthesis of such structures often employs modern cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a prominent method for synthesizing fluorinated biphenyl compounds, offering high yields and tolerance for various functional groups. acs.orgnih.gov For instance, new difluorinated biphenyl derivatives have been successfully synthesized with average yields of 78% using this palladium-catalyzed reaction. nih.gov Similarly, the synthesis of trifluoromethylated biphenyls can be achieved through coupling reactions involving aryl halides and a trifluoromethyl source, often mediated by copper. wikipedia.orgbeilstein-journals.org

The trifluoromethyl group itself can be introduced onto an aromatic ring through several methods. Nucleophilic trifluoromethylation of esters using fluoroform (HCF₃) and a strong base like potassium hexamethyldisilazide (KHMDS) provides an economical route to trifluoromethyl ketones, which can be further modified. beilstein-journals.org Radical trifluoromethylation is another approach, where a trifluoromethyl radical is generated and reacts with the aromatic substrate. acs.org For example, a bismuth-catalyzed process can achieve the trifluoromethylation of (hetero)arenes using CF₃SO₂Cl as the radical source under light irradiation. acs.org

The presence of the methyl group on the biphenyl allows for further synthetic transformations. For example, related structures like 2-methyl-3-biphenylmethanol (B137470) are synthesized via Grignard reactions, highlighting the utility of these substituted biphenyls as intermediates for larger, more functionalized molecules. google.com The strategic placement of the methyl and trifluoromethyl groups thus provides a powerful handle for chemists to design and construct complex target molecules with tailored properties.

Polymer Chemistry and Advanced Materials

The incorporation of trifluoromethylated biphenyl units into polymer backbones is a key strategy for developing advanced materials with enhanced properties. The bulky and electron-withdrawing CF₃ groups disrupt chain packing, which can increase the fractional free volume and solubility of polymers while also lowering their dielectric constant and improving thermal stability. uva.esrsc.org These characteristics are highly desirable for applications in microelectronics, optoelectronics, and membrane separations. Fluorinated polyimides, for example, are known for their outstanding thermal stability, excellent mechanical properties, and processability into useful articles like flexible films. researchgate.net

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and low-cost electronics. wikipedia.orgresearchgate.net The performance of an OFET is critically dependent on the organic semiconductor used in its active channel. researchgate.netnih.gov Incorporating trifluoromethyl-substituted biphenyls into conjugated polymers has emerged as a successful strategy for creating high-performance semiconductor materials. researchgate.netrsc.org

The trifluoromethyl groups enhance the electron-accepting nature of the biphenyl unit, which helps in achieving ambipolar charge transport (the ability to conduct both holes and electrons). researchgate.netrsc.org This is crucial for fabricating complementary logic circuits on a single device. Furthermore, the CF₃ groups can lead to deeper Highest Occupied Molecular Orbital (HOMO) energy levels, which improves the material's stability against oxidation in ambient air. researchgate.netrsc.org The fluorine content also imparts better resistance to moisture. researchgate.net

A study on novel conjugated polymers incorporating 2,2'-bis(trifluoromethyl)bhenyl as the acceptor unit demonstrated these benefits. The resulting polymers were amorphous and exhibited balanced ambipolar charge mobilities. researchgate.netrsc.org OFETs based on these polymers showed excellent performance that remained nearly unchanged after 90 days of storage in ambient conditions without encapsulation, highlighting their exceptional stability. researchgate.net

| Polymer | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Ambient Stability |

|---|---|---|---|---|

| PBPV-FLO | 0.0152 | 0.0120 | ≈10⁷ | Performance nearly unchanged after 90 days |

| CF₃-PBTV | 0.065 | 0.078 | ≈10⁷ | Performance barely changed after 90 days |

Trifluoromethylated biphenyls are valuable components in the design of photonic materials due to the significant influence of the CF₃ group on their optical and photophysical properties. The introduction of fluorine-containing groups can tune the emission wavelengths, improve photostability, and enhance the quantum efficiency of luminescent materials. mdpi.combeilstein-journals.org

Research into bistolane derivatives bearing fluoroalkyl units, including trifluoromethyl groups, has shed light on their photophysical behaviors. mdpi.com X-ray crystallographic analysis of a CF₃-containing bistolane derivative revealed a monoclinic crystal system where intermolecular interactions are influenced by the fluorinated substituent. mdpi.com Such controlled molecular packing is crucial for solid-state photonic applications.

In the field of organic light-emitting materials, trifluoromethylated Schiff bases have been investigated for their photophysical properties, including their potential as emitters in various applications. beilstein-journals.org The strong electron-withdrawing nature of the CF₃ group can be used to precisely tune the energy levels of the material, affecting its absorption and emission spectra. This tunability is essential for developing materials for specific photonic applications, such as sensors, optical switches, and light-emitting devices.

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for the ubiquitous liquid crystal display (LCD) technology. The introduction of trifluoromethyl groups into mesogenic (liquid crystal-forming) molecules, such as those based on a biphenyl core, is a well-established strategy to modify their properties for advanced display applications. scientific.netoup.comgoogle.com

The CF₃ group imparts several desirable characteristics:

High Polarity: The strong dipole moment of the C-F bond leads to a large dielectric anisotropy (Δε), which is crucial for low-voltage switching in LCDs. ciac.jl.cn

Low Viscosity: Fluorination can lead to lower rotational viscosity (γ₁), enabling faster switching times for the display. oup.com

Modified Mesophase Behavior: The steric bulk of the CF₃ group influences molecular packing, which can be used to induce or suppress certain liquid crystalline phases (e.g., nematic, smectic). oup.comciac.jl.cn

For example, liquid crystalline compounds containing a trifluoromethylamino group have been shown to exhibit a stable smectic B phase over a wide temperature range and have excellent solubility in nematic LC mixtures. oup.com Another study reported the synthesis of terphenyl compounds with a 3,3,3-trifluoropropynyl terminal group that showed a smectic A phase and large dielectric anisotropy values, making them potentially useful for fringe-field switching (FFS) display modes. ciac.jl.cn

| Compound Type | Phase Type | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Rotational Viscosity (γ₁) (mPa·s) |

|---|---|---|---|---|

| Biphenyl Type | No LC Phase | - | - | - |

| Terphenyl Type | Smectic A | 12.61 - 21.94 | 0.19 - 0.29 | 49.9 - 468.0 |

Polymer membranes offer an energy-efficient and environmentally friendly technology for gas separation. uva.es Polyimides are particularly attractive for this application due to their excellent thermal and mechanical stability. mdpi.com A key challenge in membrane science is to overcome the trade-off between permeability (gas flow rate) and selectivity (separation efficiency). Introducing bulky functional groups, such as methyl and trifluoromethyl groups, into the polyimide backbone is a proven strategy to enhance separation performance. uva.esresearchgate.net

The incorporation of CF₃ groups disrupts the efficient packing of polymer chains, which increases the fractional free volume (FFV) within the material. uva.es This increased free volume facilitates the transport of gas molecules through the membrane, leading to higher permeability. Simultaneously, the rigid nature of the polyimide backbone and the specific interactions with the CF₃ groups can maintain or even enhance selectivity, allowing the membrane to act as a molecular sieve. uva.es

Polyimides derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), a dianhydride containing two CF₃ groups, are among the most studied for gas separation due to their high free volume and affinity for CO₂. mdpi.comresearchgate.net Studies on polyimides containing multiple bulky side groups, including trifluoromethylphenyl substituents, have shown they possess low dielectric constants and low water absorption while maintaining good thermal stability. rsc.org The strategic placement of these groups can lead to membranes that push the performance limits for important industrial separations, such as CO₂/CH₄ and H₂/CH₄. researchgate.netgoogle.com For instance, certain polyimide membranes demonstrate CO₂ permeability of 50 Barrer or higher and a CO₂/CH₄ selectivity of 15 or higher. google.com

| Polymer | Dielectric Constant (at 1 MHz) | Water Absorption (%) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C, in N₂) |

|---|---|---|---|---|

| PI-a (from BPDA) | 2.85 | 0.68 | 281 | 561 |

| PI-b (from BTDA) | 2.81 | 0.62 | 273 | 551 |

| PI-c (from ODPA) | 2.69 | 0.59 | 259 | 556 |

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and solid-state lighting technology, offering high contrast, efficiency, and thin form factors. ktu.edu The performance of an OLED is heavily reliant on the properties of the organic materials used in its emissive layer (EML) and charge-transporting layers. Trifluoromethylated biphenyls and related structures are used in OLEDs as emitters, hosts, or charge-transporting materials. researchgate.netnih.gov

The introduction of CF₃ groups can be beneficial in several ways:

Color Tuning: The electron-withdrawing nature of the CF₃ group can be used to tune the emission color of a fluorescent or phosphorescent molecule.

Improved Efficiency: Trifluoromethyl substitution can enhance photoluminescence quantum yields and suppress non-radiative decay pathways. Recent research has shown that CF₃ groups can increase the rate of thermally activated delayed fluorescence (TADF), leading to OLEDs with high external quantum efficiencies (>29%) and reduced efficiency roll-off. researchgate.net

Enhanced Stability: By creating deep HOMO levels, CF₃ groups can improve the operational stability of the device.

Morphology Control: The steric hindrance from CF₃ groups can prevent detrimental π–π stacking of molecules in the solid state, which often leads to aggregation-caused quenching of the emission. researchgate.net

One study demonstrated a single-layer white light-emitting device using 2,5,2′,5′-tetra(p-trifluoromethylstyryl)-biphenyl as the sole emitting component, showcasing the potential of these materials to generate broad-spectrum emission. researchgate.net In other designs, trifluoromethylated derivatives serve as host materials for phosphorescent dopants in the emissive layer, facilitating efficient energy transfer and high device performance. nih.gov

Poly(biphenylene oxide)s

Poly(biphenylene oxide)s (PBPOs) are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The introduction of trifluoromethyl groups into the polymer backbone can further enhance these characteristics. While specific research on polymers derived directly from this compound is not extensively documented, studies on analogous trifluoromethyl-substituted biphenyl monomers provide significant insights into the expected properties.

The synthesis of poly(arylene ether)s, including PBPOs, often proceeds via nucleophilic aromatic substitution (SNAr) polymerization. Monomers containing electron-withdrawing groups, such as the trifluoromethyl group, can activate leaving groups (e.g., fluoro or nitro groups) in the ortho or para positions, facilitating high-molecular-weight polymer formation. For instance, high-molecular-weight PBPOs have been successfully synthesized from AB-type monomers like 4'-hydroxy-4-fluoro-3,5-bis(trifluoromethyl)biphenyl. rsc.org The resulting polymers were found to be amorphous, readily soluble in common organic solvents, and exhibited high thermal stability. rsc.org

The incorporation of trifluoromethyl groups into the polymer structure is known to increase the free volume, which can lead to a reduction in the dielectric constant and dielectric loss of the material. tandfonline.comnih.gov This is a highly desirable property for materials used in high-frequency communication technologies, such as 5G applications. tandfonline.comnih.gov Furthermore, the presence of the methyl group on the biphenyl unit, as in this compound, could contribute to improved processability and solubility of the resulting polymer.

A hypothetical polymerization of a functionalized derivative of this compound, for example, a dihydroxy derivative, with a suitable comonomer would be expected to yield a PBPO with a combination of high thermal stability, good solubility, and low dielectric properties. The table below summarizes the properties of some reported trifluoromethyl-containing poly(arylene ether)s, which can serve as a benchmark for the potential properties of a PBPO derived from this compound.

| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Dielectric Constant (at 10 GHz) | Reference |

| Poly(biphenylene oxide) | 4'-hydroxy-4-fluoro-3,5-bis(trifluoromethyl)biphenyl | >241 °C | >530 °C | Not Reported | rsc.org |

| Poly(aryl ether ketone) | Trifluoromethyl-containing bisphenol monomers | Not Reported | >520 °C | 2.839 | tandfonline.comnih.gov |

| Sulfonated poly(arylene ether) | Tetra-trifluoromethyl-substituted multi-phenyl monomers | Not Reported | Not Reported | Not Reported | rsc.org |

Ligand Design in Asymmetric Catalysis

The biphenyl backbone is a cornerstone in the design of chiral ligands for asymmetric catalysis due to its axial chirality. nih.gov The steric bulk and electronic nature of the substituents on the biphenyl rings play a crucial role in determining the enantioselectivity of the catalyzed reaction. chemrxiv.org The unique substitution pattern of this compound, with a sterically demanding methyl group at an ortho position and a strongly electron-withdrawing trifluoromethyl group at a meta position, makes it an interesting scaffold for the development of novel chiral ligands.

Enantioselective hydrogenation is a powerful and widely used method for the synthesis of chiral compounds, particularly in the pharmaceutical industry. nih.gov The success of this reaction heavily relies on the design of the chiral phosphine (B1218219) ligand coordinated to the metal center (typically rhodium, ruthenium, or palladium). nih.govnih.gov Axially chiral biaryl diphosphine ligands, such as BINAP, have demonstrated remarkable success in this field. researchgate.net

While there is no direct report on the use of a ligand derived from this compound in enantioselective hydrogenation, the principles of ligand design suggest that it could offer unique advantages. The ortho-methyl group would enforce a twisted conformation of the biphenyl rings, which is essential for establishing a stable chiral axis. The meta-trifluoromethyl group would influence the electronic properties of the phosphine donor atoms, which in turn affects the catalytic activity and selectivity.

The development of diverse and adjustable axially chiral biphenyl ligands is an active area of research. chemrxiv.org The synthesis of a phosphine ligand from this compound would likely involve the introduction of phosphine groups at the 2' and 6' positions of the second phenyl ring. The performance of such a ligand in the asymmetric hydrogenation of various substrates, such as prochiral olefins and ketones, would be of significant interest. The table below presents the performance of some established chiral biphenyl-type ligands in asymmetric hydrogenation, providing a context for the potential efficacy of a ligand based on the this compound scaffold.

| Ligand | Metal | Substrate Type | Enantiomeric Excess (ee) | Reference |

| (R)-DTBM-SegPhos | Pd | Fluorinated hydrazones | up to 94% | nih.gov |

| BINAP | Ru | β-keto esters | up to 97% | researchgate.net |

| QuinoxP* | Pd | Amine precursors | Not specified | nih.gov |

Exploration as Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light (photochromism), heat (thermochromism), or an electric field (electrochromism). Biphenyl derivatives have been investigated as components of molecular switches due to the potential for controlled rotation around the central carbon-carbon bond.

The substitution pattern of this compound, with its bulky ortho-methyl group, creates a significant steric barrier to rotation around the biphenyl linkage. This restricted rotation is a key feature for creating stable atropisomers, which could potentially be interconverted by an external stimulus.

While the direct application of this compound as a molecular switch has not been reported, related structures have shown photochromic behavior. For example, α-methylchalcones, which contain a substituted phenyl ring, can undergo E/Z photoisomerization upon irradiation with UV light. mdpi.com The stability and switching properties of these molecules are highly dependent on the electronic nature of the substituents on the aromatic rings. mdpi.com

The electron-withdrawing nature of the trifluoromethyl group in this compound could influence the energy levels of the molecule's frontier molecular orbitals, potentially enabling photoinduced electronic transitions that could lead to a change in conformation or other properties. Further research would be needed to functionalize this biphenyl scaffold with photoresponsive units and to investigate its potential as a molecular switch. The study of such a system would contribute to the fundamental understanding of how steric and electronic factors govern the behavior of molecular-level devices.

Future Research Directions and Emerging Trends in 2 Methyl 3 Trifluoromethyl Biphenyl Chemistry

The biphenyl (B1667301) scaffold, particularly when functionalized with a trifluoromethyl group, represents a significant area of chemical research due to its prevalence in pharmaceuticals, agrochemicals, and materials science. The specific compound, 2-Methyl-3-(trifluoromethyl)biphenyl, and its isomers are key building blocks whose future development hinges on innovative and multidisciplinary scientific exploration. Emerging trends point towards more efficient synthesis, broader functionalization, deeper mechanistic understanding, and the design of novel materials with precisely controlled properties.

Q & A

Q. Advanced

- Electrophilic substitution : The trifluoromethyl group directs electrophiles to meta/para positions, enabling bromination or nitration.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids modify the biphenyl scaffold .

- Late-stage trifluoromethylation : Use of CFSONa and TfO introduces SCF groups under mild conditions . Computational modeling (DFT) aids in predicting substituent effects on reactivity.

How does steric hindrance from the methyl and trifluoromethyl groups affect reaction outcomes?

Advanced

Steric effects from the 2-methyl and 3-CF groups:

- Limit accessibility for bulky catalysts, reducing yields in cross-coupling reactions.

- Enhance stability : Derivatives like 2-methyl-3-(trifluoromethyl)benzyl bromide show lower hydrolytic stability due to steric shielding of the benzylic bromide .

Mitigation strategies include using smaller ligands (e.g., PPh) or microwave-assisted heating to overcome kinetic barriers.

What are the challenges in purifying this compound, and how are they addressed?

Q. Basic

- Byproduct formation : Arylation reactions often produce regioisomers. Flash chromatography on aluminum oxide (Heptane-EtOAc gradients) effectively separates isomers .

- Volatility issues : Low-boiling-point impurities (e.g., residual solvents) are removed via rotary evaporation under reduced pressure (e.g., 96.1°C for benzyl bromide derivatives) .

How can computational methods aid in predicting the bioactivity of derivatives?

Q. Advanced

- Docking studies : Models of derivatives (e.g., 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid) predict binding to metabolic enzymes (e.g., PPARγ) using software like AutoDock .

- QSAR analysis : LogP and Hammett constants correlate with anti-inflammatory activity in veterinary applications, as seen in fluoramine nicotinic acid derivatives .

How do contradictory data on reaction mechanisms arise, and how should they be resolved?

Advanced

Discrepancies in trifluoromethylation pathways (e.g., radical vs. ionic mechanisms) are resolved via:

- Isotopic labeling : O tracing in TfO reactions confirms intermediate formation .

- Kinetic isotope effects (KIE) : Different KIEs for C–H vs. C–D bonds distinguish concerted vs. stepwise pathways.

Consistent reporting of reaction conditions (e.g., anhydrous vs. aqueous) minimizes ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.